molecular formula C16H13ClN2O2 B12340652 3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal

3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal

Cat. No.: B12340652
M. Wt: 300.74 g/mol
InChI Key: ANPPUTJILRUOMQ-LGBYSEEUSA-N
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Description

3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal typically involves the condensation reaction between an aldehyde and a hydrazine derivative. One common method is the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine under acidic conditions. The reaction proceeds as follows:

    Reactants: 4-chlorobenzaldehyde and 4-methylphenylhydrazine.

    Conditions: Acidic medium, typically using acetic acid or hydrochloric acid as a catalyst.

    Procedure: The reactants are mixed in a suitable solvent such as ethanol or methanol and heated under reflux for several hours.

    Product Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and recrystallizing from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone moiety to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups on the phenyl rings.

Scientific Research Applications

3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal and antitubercular agent. It exhibits activity against pathogenic strains of fungi and Mycobacterium tuberculosis.

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal involves its interaction with biological targets. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition of their activity. The compound may also interfere with cellular pathways by binding to specific receptors or enzymes, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antifungal and antitubercular properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-hydroxy-2-[(4-methylphenyl)diazenyl]prop-2-en-1-one

InChI

InChI=1S/C16H13ClN2O2/c1-11-2-8-14(9-3-11)18-19-15(10-20)16(21)12-4-6-13(17)7-5-12/h2-10,20H,1H3/b15-10-,19-18?

InChI Key

ANPPUTJILRUOMQ-LGBYSEEUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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